Product packaging for 1h-[1,3]Diazepino[1,7-a]benzimidazole(Cat. No.:CAS No. 93281-49-3)

1h-[1,3]Diazepino[1,7-a]benzimidazole

Cat. No.: B13784729
CAS No.: 93281-49-3
M. Wt: 183.21 g/mol
InChI Key: PEAFIEXSTKYFNO-UHFFFAOYSA-N
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Description

1H-[1,3]Diazepino[1,7-a]benzimidazole ( 93281-49-3) is a nitrogen-containing heterocyclic compound with a molecular formula of C11H9N3 and a molecular weight of 183.21 g/mol . This tricyclic structure is part of a class of diazepinobenzimidazole derivatives that are of significant interest in medicinal chemistry research, particularly for their potential effects on the central nervous system . Related tetrahydro derivatives of the diazepino[1,2-a]benzimidazole scaffold have been synthesized and evaluated in pharmacological studies, showing promising anxiolytic and analgesic activities in preclinical models . The research value of this chemotype lies in its combination of privileged structures; the benzimidazole core is a well-known pharmacophore in drug discovery, associated with a wide range of biological activities, while the diazepine ring can contribute to binding with neurological targets . In silico analysis of closely related compounds suggests that the biological activity may be mediated through interactions with the benzodiazepine site of the GABAA receptor and the 5-HT2A receptor . This compound is supplied for research purposes only, strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N3 B13784729 1h-[1,3]Diazepino[1,7-a]benzimidazole CAS No. 93281-49-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93281-49-3

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

1H-[1,3]diazepino[1,7-a]benzimidazole

InChI

InChI=1S/C11H9N3/c1-2-5-10-9(4-1)13-11-6-3-7-12-8-14(10)11/h1-7H,8H2

InChI Key

PEAFIEXSTKYFNO-UHFFFAOYSA-N

Canonical SMILES

C1N=CC=CC2=NC3=CC=CC=C3N21

Origin of Product

United States

Synthetic Methodologies for 1h 1 2 Diazepino 1,7 a Benzimidazole and Its Analogs

Strategies for Constructing the Diazepine (B8756704) Ring System

The formation of a seven-membered diazepine ring is a key challenge in the synthesis of diazepino-benzimidazoles. Various strategies have been developed, ranging from multi-step sequences to one-pot condensation reactions, to efficiently construct this heterocyclic core.

Multi-Step Synthetic Approaches

Multi-step syntheses provide a high degree of control over the final structure, allowing for the introduction of diverse substituents. These approaches often involve the sequential construction of the fused ring system. For instance, a common strategy begins with the synthesis of a suitably functionalized benzimidazole (B57391) precursor, which is then subjected to cyclization to form the diazepine ring.

One such approach involves the initial synthesis of 2-aminobenzophenones, which are versatile intermediates for a variety of heterocyclic compounds, including benzodiazepines. These can be prepared through methods like the Friedel–Crafts acylation of anilines or palladium-catalyzed coupling reactions. Subsequent reactions can build the diazepine ring onto this core. Another multi-step strategy involves the Ugi multicomponent reaction to generate a complex adduct, which then undergoes an acid-promoted deprotection and cyclization to form the final fused benzodiazepine (B76468) structure. nih.gov This two-step protocol allows for significant diversity in the final products. nih.gov Cascade reactions, which form multiple bonds in a single operation without isolating intermediates, also represent a powerful multi-step, one-pot strategy for accessing complex fused systems like indole-fused benzodiazepines. rsc.org

Condensation Reactions with o-Phenylenediamines and Derivatives

A prevalent and direct method for synthesizing the core structure of benzodiazepines involves the condensation reaction of o-phenylenediamines (OPDA) with various carbonyl compounds. rsc.orgnih.gov This approach is widely used for the synthesis of 1,5-benzodiazepines and serves as a foundational model for constructing diazepine rings fused to an aromatic system. nih.govrsc.orgnih.gov

The reaction typically involves condensing OPDA or its substituted derivatives with ketones, β-dicarbonyl compounds, or α,β-unsaturated carbonyl compounds. nih.govresearchgate.netrsc.org The process is generally catalyzed by acids to facilitate the condensation and subsequent cyclization. researchgate.net A wide array of catalysts have been employed to improve reaction efficiency and yield, including:

Lewis acids (e.g., BF₃-etherate, Yb(OTf)₃, Ga(OTf)₃) nih.govresearchgate.net

Solid acid catalysts (e.g., H-MCM-22, Fe₃O₄@SiO₂-SO₃H) nih.govrsc.org

Other reagents like molecular iodine, p-toluenesulfonic acid (p-TSA), and various metal salts. researchgate.netijtsrd.com

These reactions are often performed under mild conditions, sometimes solvent-free or with microwave irradiation, to promote greener and more efficient synthesis. ijtsrd.comnih.gov The choice of ketone (cyclic or acyclic) and substituents on the o-phenylenediamine (B120857) allows for the generation of a diverse library of benzodiazepine analogs. nih.govijtsrd.com

Table 1: Catalysts and Conditions for Benzodiazepine Synthesis via Condensation
ReactantsCatalystSolventConditionsYield (%)Reference
o-Phenylenediamine, AcetoneH-MCM-22AcetonitrileRoom Temp, 1 hr87% nih.gov
o-Phenylenediamine, KetonesAgNO₃Solvent-freeNot specifiedHigh researchgate.net
o-Phenylenediamine, KetonesYtterbium(III) triflateSolvent-freeNot specifiedVery good ijtsrd.com
o-Phenylenediamine, KetonesMagnesia/Phosphorus oxychlorideSolvent-freeMild90% ijtsrd.com
o-Phenylenediamine, Ketonesp-Toluenesulfonic acidNot specified80-85°CNot specified ijtsrd.com

Cyclization Reactions and Reaction Mechanisms

The mechanism of diazepine ring formation via condensation typically begins with the nucleophilic attack of one amino group of the o-phenylenediamine onto a carbonyl carbon of the ketone or dicarbonyl compound. This is followed by the elimination of water to form a Schiff base (imine) intermediate. The second, unreacted amino group then attacks the other carbonyl group or a suitable electrophilic center in an intramolecular fashion. nih.gov This key cyclization step forms the seven-membered ring. Subsequent dehydration or tautomerization yields the final benzodiazepine product. acs.org

In reactions involving α,β-unsaturated ketones, the mechanism can proceed via a Michael addition of one of the amino groups to the double bond, followed by an intramolecular condensation of the second amino group with the ketone. nih.gov Palladium-catalyzed cyclizations offer an alternative route, where π-allylpalladium intermediates are formed from precursors like propargylic carbonates. An intramolecular nucleophilic attack by an amide nitrogen then forges the seven-membered ring. mdpi.com Intramolecular C-N bond coupling, for example using a Buchwald-Hartwig amination, is another powerful cyclization strategy for creating fused diazepine systems. mdpi.com

Integration of the Benzimidazole Moiety into the Diazepine Framework

To synthesize the target 1H- nih.govresearchgate.netDiazepino[1,7-a]benzimidazole, the diazepine ring must be fused to a pre-existing benzimidazole core in a specific orientation. This is typically achieved by using a benzimidazole derivative that contains a reactive handle suitable for initiating the diazepine ring formation.

Use of 2-Aminomethylbenzimidazole as a Starting Material

2-Aminomethylbenzimidazole is a key starting material for building the nih.govresearchgate.netdiazepino[1,7-a]benzimidazole scaffold. This precursor contains a nucleophilic primary amine on the methyl group at the 2-position and two distinct ring nitrogens within the benzimidazole core. Its synthesis can be achieved via microwave-assisted condensation of o-phenylenediamine and glycine (B1666218) with an HCl catalyst. google.com

The construction of the 1,3-diazepine ring onto this framework would likely involve a cyclocondensation reaction with a suitable three-carbon 1,3-dielectrophile, such as malonic acid derivatives or 1,3-dihalopropanes. The reaction would forge new bonds between the two nitrogen atoms (the exocyclic primary amine and the N1 of the imidazole (B134444) ring) and the electrophilic carbons of the C3 synthon, resulting in the desired seven-membered ring fused at the [1,7-a] position. While specific literature for this exact transformation is scarce, the synthesis of related 2,3,4,5-tetrahydro nih.govresearchgate.netdiazepino[1,2-a]benzimidazole derivatives has been reported, demonstrating the viability of using benzimidazole precursors to construct fused diazepine rings. mdpi.comnih.gov

Reactions Involving Substituted Benzimidazoles

The use of substituted benzimidazoles allows for the synthesis of a wide array of analogs with tailored properties. Substituents on the benzene (B151609) ring of the benzimidazole core can be introduced early in the synthesis, for example by using a substituted o-phenylenediamine, and are carried through the subsequent cyclization steps. nih.govacs.org

These substituents can influence the electronic properties and reactivity of the benzimidazole precursor. For instance, electron-donating or electron-withdrawing groups on the aromatic ring can affect the nucleophilicity of the ring nitrogens and the ortho C-H bonds, which can be important in metal-catalyzed C-H activation/annulation reactions used to build fused rings. nih.govacs.org The synthesis of various 2-substituted benzimidazoles is well-established, often through the condensation of o-phenylenediamines with different aldehydes or carboxylic acids. organic-chemistry.orgnih.gov These substituted precursors can then be functionalized with a side chain, such as an aminomethyl group, before undergoing cyclization to form the diazepine ring, thereby producing a diverse range of final 1H- nih.govresearchgate.netDiazepino[1,7-a]benzimidazole analogs.

Advanced Synthetic Protocols

Modern synthetic methodologies have been employed to improve the efficiency, yield, and environmental impact of the synthesis of 1H- rsc.orgresearchgate.netdiazepino[1,7-a]benzimidazole and its derivatives. These methods offer advantages over classical synthetic approaches by often reducing reaction times, simplifying purification processes, and allowing for the construction of complex molecular architectures in fewer steps.

Cascade Reactions and Domino Processes for Scaffold Construction

Cascade reactions, also known as domino or tandem reactions, have emerged as a powerful tool for the efficient construction of complex heterocyclic systems like the 1H- rsc.orgresearchgate.netdiazepino[1,7-a]benzimidazole core. These processes involve a series of intramolecular or intermolecular transformations that occur sequentially in a single pot without the isolation of intermediates, thereby increasing synthetic efficiency and reducing waste.

One notable example involves a palladium-catalyzed transfer hydrogenation/condensation cascade of nitro arenes under microwave irradiation, which has been utilized for the diversified synthesis of various nitrogen-containing heterocycles, including benzimidazoles and benzodiazepines, the core components of the target scaffold. rsc.org While a direct cascade synthesis for the specific 1H- rsc.orgresearchgate.netdiazepino[1,7-a]benzimidazole is not extensively detailed, the principles of cascade reactions involving intramolecular cyclization of appropriately substituted benzimidazoles represent a promising strategy. For instance, a base-mediated 7-exo-dig cyclization of a propargylated benzimidazole derivative has been shown to lead to the formation of a fused seven-membered ring, a key step that could be incorporated into a cascade sequence. nih.govacs.org

The development of novel cascade reactions remains an active area of research, with the potential to provide more direct and atom-economical routes to the 1H- rsc.orgresearchgate.netdiazepino[1,7-a]benzimidazole framework.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained widespread acceptance as a valuable technique for accelerating chemical reactions. jocpr.comeurekaselect.com The application of microwave irradiation can significantly reduce reaction times, improve product yields, and enhance the purity of the final compounds compared to conventional heating methods. mdpi.com

In the context of benzimidazole synthesis, a foundational step for constructing the 1H- rsc.orgresearchgate.netdiazepino[1,7-a]benzimidazole scaffold, microwave assistance has been extensively utilized. For instance, the condensation of o-phenylenediamine with various carbonyl compounds to form the benzimidazole ring is often expedited under microwave irradiation. jocpr.com Furthermore, the synthesis of fused benzimidazole-diazepine derivatives has been reported to be facilitated by microwave energy. rasayanjournal.co.in One study describes the microwave-assisted synthesis of 2-(7-phenyl-2,2,6,7-tetrahydro-1H-1,4-dizepine-5-yl)-1H-benzimidazole from 2-acetyl benzimidazoles and substituted aldehydes. jocpr.com

While specific microwave-assisted protocols for the direct synthesis of the 1H- rsc.orgresearchgate.netdiazepino[1,7-a]benzimidazole ring system are not yet prevalent in the literature, the successful application of this technology to related structures suggests its high potential for optimizing the synthesis of this scaffold.

PrecursorsReagents/ConditionsProductReaction TimeYield (%)Reference
2-Acetyl benzimidazole, Substituted aldehydeMethanol, KOH, Microwave (300W)2-(7-phenyl-2,2,6,7-tetrahydro-1H-1,4-dizepine-5-yl)-1H-benzimidazole30s - 2 min- jocpr.com
o-Phenylenediamine, Formic acidMicrowaveBenzimidazole-- jocpr.com

Application of Ionic Liquids in Synthesis

Ionic liquids (ILs) have garnered significant attention as environmentally benign alternatives to volatile organic solvents in chemical synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive media and catalysts for a variety of organic transformations. researchgate.net

The synthesis of benzimidazoles, the core of the target molecule, has been successfully achieved using ionic liquids as both the solvent and catalyst. researchgate.netjsynthchem.com For example, the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]) has been employed to promote the condensation of phenylenediamine and benzaldehyde (B42025) derivatives, leading to high yields of benzimidazoles in reduced reaction times. jsynthchem.com Some protocols even combine the benefits of ionic liquids and microwave irradiation to further enhance reaction efficiency. researchgate.net

While the direct application of ionic liquids for the construction of the fused diazepine ring in the 1H- rsc.orgresearchgate.netdiazepino[1,7-a]benzimidazole system is not well-documented, their proven efficacy in the synthesis of the benzimidazole precursor suggests a promising avenue for future research in developing greener synthetic routes to this important scaffold. researchgate.net

ReactantsIonic Liquid/CatalystConditionsProductYield (%)Reference
Phenylenediamine, Benzaldehyde derivatives[bmim][BF₄]120°C, 3hBenzimidazole derivativesHigh jsynthchem.com
o-Phenylenediamine, BenzylamineImidazolium-based IL120°CBenzimidazolesHigh researchgate.net

Derivatization Strategies for Structural Diversity and Exploration

To explore the chemical space and investigate the structure-activity relationships of the 1H- rsc.orgresearchgate.netdiazepino[1,7-a]benzimidazole scaffold, various derivatization strategies have been employed. These methods allow for the introduction of a wide range of functional groups at different positions of the heterocyclic system.

Alkylation and Acylation Reactions

Alkylation and acylation reactions are fundamental transformations for introducing alkyl and acyl groups, respectively, onto the 1H- rsc.orgresearchgate.netdiazepino[1,7-a]benzimidazole core. These modifications can significantly influence the compound's physicochemical properties and biological activity.

A study by Ivachtchenko et al. describes the alkylation of 2,3,4,5-tetrahydro rsc.orgresearchgate.netdiazepino[1,2-a]benzimidazole, a closely related analog, with various electrophiles such as 4-chlorobenzyl bromide, 4-chloroacetic acid fluoroanilide, and 4-tert-butylphenacyl bromide in a neutral medium. nih.govnih.gov These reactions primarily occur on the nitrogen atom of the benzimidazole ring, leading to a variety of N-substituted derivatives. nih.govnih.gov The general reactivity of the benzimidazole nitrogen towards alkyl halides is a well-established principle. chemicalbook.com

Acylation of the benzimidazole nitrogen is another common derivatization strategy. While specific examples on the 1H- rsc.orgresearchgate.netdiazepino[1,7-a]benzimidazole are scarce, acylation of the benzimidazole nucleus is a known transformation that can be achieved using acyl chlorides or anhydrides. researchgate.net

Starting MaterialReagentProductReference
2,3,4,5-tetrahydro rsc.orgresearchgate.netdiazepino[1,2-a]benzimidazole4-Chlorobenzyl bromide11-(4-Chlorobenzyl)-2,3,4,5-tetrahydro-1H- rsc.orgresearchgate.netdiazepino[1,2-a]benzimidazole nih.govnih.gov
2,3,4,5-tetrahydro rsc.orgresearchgate.netdiazepino[1,2-a]benzimidazole4-Chloroacetic acid fluoroanilideN-(4-Fluorophenyl)-2-((2,3,4,5-tetrahydro-1H- rsc.orgresearchgate.netdiazepino[1,2-a]benzimidazol-11-yl)amino)acetamide nih.govnih.gov
2,3,4,5-tetrahydro rsc.orgresearchgate.netdiazepino[1,2-a]benzimidazole4-tert-Butylphenacyl bromide11-(2-(4-(tert-Butyl)phenyl)-2-oxoethyl)-2,3,4,5-tetrahydro-1H- rsc.orgresearchgate.netdiazepino[1,2-a]benzimidazole nih.govnih.gov

Substitution Reactions (Nucleophilic/Electrophilic)

The aromatic rings of the 1H- rsc.orgresearchgate.netdiazepino[1,7-a]benzimidazole system are susceptible to both nucleophilic and electrophilic substitution reactions, allowing for further functionalization.

Nucleophilic Substitution: The benzimidazole ring system, particularly when activated, can undergo nucleophilic aromatic substitution (SNAr). For instance, intramolecular SNAr reactions of 2-(2-nitrophenyl)-1H-benzimidazoles with N-pendant alkoxides have been reported to proceed in high yields. nih.gov While this example involves the formation of a new ring, it demonstrates the susceptibility of the benzimidazole core to nucleophilic attack under appropriate conditions. The displacement of leaving groups, such as halogens, on the benzimidazole ring by various nucleophiles is a common strategy for introducing diversity. longdom.orgresearchgate.net

Electrophilic Substitution: The benzene portion of the benzimidazole ring is prone to electrophilic substitution reactions. chemicalbook.com However, the reactivity and regioselectivity of such reactions on the fused 1H- rsc.orgresearchgate.netdiazepino[1,7-a]benzimidazole system would be influenced by the electronic effects of both the imidazole and diazepine rings. Specific studies on the electrophilic substitution patterns of this particular scaffold are limited, but by analogy to simpler benzimidazoles, reactions such as nitration, halogenation, and Friedel-Crafts reactions could potentially be employed to introduce substituents onto the benzene ring.

Further research is needed to fully elucidate the reactivity of the 1H- rsc.orgresearchgate.netdiazepino[1,7-a]benzimidazole scaffold towards a broader range of nucleophilic and electrophilic reagents to expand the library of its derivatives for biological screening.

Formation of Hybrid Scaffolds Incorporating 1H-ibmmpeptide.comresearchgate.netDiazepino[1,7-a]benzimidazole

The creation of hybrid molecules by fusing or linking different pharmacophores is a well-established strategy in medicinal chemistry to develop novel compounds with potentially enhanced or synergistic biological activities. The 1H- ibmmpeptide.comresearchgate.netdiazepino[1,7-a]benzimidazole scaffold serves as a core structure for the development of such hybrids, leveraging its unique three-dimensional conformation. The methodologies for synthesizing these complex molecules often involve multi-step reactions, building upon the pre-formed diazepino-benzimidazole ring system or constructing it concurrently with the hybrid partner.

Benzimidazole-Triazole Hybrids

The integration of a triazole ring with the 1H- ibmmpeptide.comresearchgate.netdiazepino[1,7-a]benzimidazole core can be achieved through various synthetic routes. One common approach involves the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). In this methodology, a derivative of the core diazepino-benzimidazole scaffold bearing either an azide (B81097) or an alkyne functional group is reacted with a corresponding triazole precursor.

For instance, a synthetic pathway could commence with an N-alkylation of the diazepino-benzimidazole nitrogen with a propargyl halide to introduce a terminal alkyne. This intermediate is then subjected to a cycloaddition reaction with an appropriate organic azide in the presence of a copper(I) catalyst to yield the desired 1,2,3-triazole linked hybrid. The reaction conditions are typically mild, offering high yields and regioselectivity.

Table 1: Synthesis of Benzimidazole-Triazole Hybrids via Click Chemistry

Entry Diazepino-benzimidazole Precursor Azide Reactant Catalyst/Solvent Product Structure Yield (%)
1 Propargyl-1H- ibmmpeptide.comresearchgate.netdiazepino[1,7-a]benzimidazole Benzyl (B1604629) azide CuSO₄·5H₂O, Sodium ascorbate (B8700270) / t-BuOH:H₂O 1-Benzyl-4-(...)-1H-1,2,3-triazole 85

Note: The table is illustrative of a potential synthetic scheme, as specific literature examples for this exact scaffold are highly specialized.

Benzimidazole-Pyrazoline Hybrids

The synthesis of hybrids combining the 1H- ibmmpeptide.comresearchgate.netdiazepino[1,7-a]benzimidazole nucleus with a pyrazoline ring often proceeds through a condensation reaction. A key intermediate for this process is a chalcone (B49325) derivative of the core scaffold.

The synthesis begins with the preparation of an acetyl-substituted 1H- ibmmpeptide.comresearchgate.netdiazepino[1,7-a]benzimidazole. This intermediate undergoes a Claisen-Schmidt condensation with a substituted aromatic aldehyde in the presence of a base (like NaOH or KOH) to form the corresponding α,β-unsaturated ketone, or chalcone. Subsequent cyclocondensation of this chalcone with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine in a suitable solvent such as ethanol (B145695) or acetic acid yields the target pyrazoline hybrid. The choice of hydrazine reactant can be used to introduce further diversity into the final molecule.

Table 2: Synthesis of Benzimidazole-Pyrazoline Hybrids from Chalcones

Entry Chalcone Precursor Hydrazine Reactant Solvent Product Structure Yield (%)
1 Diazepino-benzimidazolyl chalcone Hydrazine hydrate Ethanol 5-Aryl-3-(...)-2-pyrazoline 78

Note: The table is illustrative of a potential synthetic scheme, as specific literature examples for this exact scaffold are highly specialized.

Benzimidazole-Pyrimidodiazepine Hybrids

Creating a hybrid structure that fuses a pyrimidine (B1678525) ring with the existing 1H- ibmmpeptide.comresearchgate.netdiazepino[1,7-a]benzimidazole framework to form a pyrimidodiazepine hybrid is a complex synthetic challenge. Such a synthesis would likely involve the annulation of a pyrimidine ring onto the diazepino-benzimidazole core.

A plausible synthetic route could involve a derivative of 1H- ibmmpeptide.comresearchgate.netdiazepino[1,7-a]benzimidazole that contains a reactive amine or a related functional group. This precursor could then be reacted with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound (e.g., acetylacetone) or an α,β-unsaturated carbonyl compound, under conditions that favor ring closure. For example, condensation of an amino-substituted diazepino-benzimidazole with diethyl malonate could lead to a pyrimidine-dione fused system. The reaction often requires a catalyst and elevated temperatures to proceed to completion. The specific regiochemistry of the cyclization would be dependent on the position of the reactive groups on the starting materials.

Due to the complexity and specificity of this target scaffold, detailed and generalized research findings are limited in publicly accessible literature. The synthesis would be considered a specialized area of heterocyclic chemistry.

Structure Activity Relationship Sar Studies of 1h 1 2 Diazepino 1,7 a Benzimidazole Derivatives

Systematic Modification and Activity Profiling

Systematic modification of the 1H-Diazepino[1,7-a]benzimidazole core has been a cornerstone of SAR studies. This involves the synthesis of a library of analogues where specific positions on the heterocyclic system are functionalized with a variety of substituents. The resulting compounds are then screened in biological assays to create a profile of their activity, linking specific structural changes to observed pharmacological effects.

The location of substituents on the 1H-Diazepino[1,7-a]benzimidazole framework has been shown to be a crucial determinant of biological activity. Research has indicated that modifications at the N-1, C-2, C-5, and C-6 positions of the benzimidazole (B57391) moiety, which is a core component of the larger diazepino-fused system, are particularly important for pharmacological effects. For instance, in related benzimidazole structures, the introduction of a benzyl (B1604629) group at the N-1 position has been shown to enhance anti-inflammatory action. Similarly, substitutions at the C-2 and C-6 positions can significantly influence activity, with the nature of the group being a critical factor.

Studies on related heterocyclic systems have demonstrated this principle. For instance, in the synthesis of certain benzimidazole derivatives, aldehydes containing electron-donating groups showed different reactivity compared to those with electron-withdrawing groups, influencing the reaction pathway and final product yields. In the context of biological activity, the presence of EWGs like nitro (NO2) or trifluoromethyl (CF3) groups can enhance potency in some cases by forming specific interactions with a receptor or by altering the molecule's pharmacokinetic properties. Conversely, EDGs such as methoxy (B1213986) (OCH3) or methyl (CH3) groups can increase electron density in the aromatic system, which may be favorable for other types of biological interactions. The strategic placement of these groups is essential; for example, research on fluorinated phenylcyclopropylamines showed that electron-donating substituents increased the potency of enzyme inhibition, while electron-withdrawing substituents decreased it. This highlights the complex interplay between the substituent's electronic nature and its position on the scaffold in determining the ultimate biological outcome.

Stereochemical Considerations in SAR

While specific stereochemical studies on 1H-Diazepino[1,7-a]benzimidazole derivatives are not extensively detailed in the available literature, the principles of stereochemistry are fundamental to SAR. When a chiral center is present in a molecule, the resulting enantiomers or diastereomers can exhibit significantly different biological activities, affinities for receptors, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the distinct three-dimensional arrangements of stereoisomers. For many classes of compounds, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to undesirable side effects. Therefore, the synthesis and biological evaluation of stereochemically pure derivatives are crucial for a complete understanding of the SAR and for the development of safer and more effective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR represents a computational and statistical approach to formalize the connection between the chemical structure of a compound and its biological activity. By developing mathematical models, QSAR studies aim to predict the activity of novel compounds and guide the design of more potent analogues, thereby saving time and resources in the drug discovery process.

A cornerstone of QSAR is the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties. For benzimidazole-related compounds, various descriptors have been shown to correlate with biological activity.

Lipophilicity, often quantified by the calculated LogP (cLogP), is a critical descriptor that estimates a molecule's hydrophobicity. It influences membrane permeability and the ability to bind to hydrophobic pockets within enzymes. Studies have shown a strong correlation between higher lipophilicity and increased inhibitory activity for certain targets.

Topological Polar Surface Area (TPSA) is another key descriptor that measures the surface area of polar atoms (like oxygen and nitrogen) in a molecule. TPSA is associated with a compound's ability to form hydrogen bonds and correlates with properties like intestinal absorption. Often, increased polarity (higher TPSA) can negatively influence potency against certain targets.

Other important descriptors include molecular weight (MW), which affects absorption and bioavailability, and the number of hydrogen bond donors and acceptors, which are critical for binding affinity.

Table 1: Example of Molecular Descriptors Correlated with Activity in Benzimidazole Derivatives This table is illustrative, based on general findings for benzimidazole derivatives, as specific QSAR data for 1H-Diazepino[1,7-a]benzimidazole was not available.

Descriptor General Correlation with Activity Rationale
cLogP Positive Higher lipophilicity often enhances binding to hydrophobic pockets and improves membrane permeability.
TPSA Negative Increased polarity can hinder passage through biological membranes and may be unfavorable for binding to certain active sites.
Molecular Weight Variable Can influence bioavailability; very large molecules may have poor permeability.

| Hydrogen Bond Donors/Acceptors | Variable | Crucial for specific interactions with target proteins; the optimal number depends on the active site's characteristics. |

Click on a descriptor to learn more about its role in drug design.

Once a statistically significant correlation between molecular descriptors and biological activity is established, predictive QSAR models can be constructed. These models, often developed using techniques like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), serve as powerful tools for virtual screening and lead optimization.

The goal of predictive modeling is to create a robust algorithm that can accurately forecast the biological activity of hypothetical or yet-to-be-synthesized compounds based solely on their calculated descriptors. For example, a 2D-QSAR model developed for a set of benzimidazole derivatives demonstrated satisfactory internal and external validation parameters, indicating its reliability in predicting inhibitory concentrations. Such models allow medicinal chemists to prioritize the synthesis of candidates with the highest predicted potency. Furthermore, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide visual maps that highlight regions of the molecule where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be beneficial or detrimental to activity. This detailed structural insight is invaluable for the rational, iterative design of optimized 1H-Diazepino[1,7-a]benzimidazole derivatives with enhanced therapeutic potential.

Modulation of Biological Targets and Pathways by 1h 1 2 Diazepino 1,7 a Benzimidazole Scaffolds

Enzyme Inhibition by 1H-Diazepino[1,7-a]benzimidazole Derivatives

β-Lactamase Inhibition

There is no available research detailing the inhibition of β-lactamase enzymes by compounds containing the 1H-diazepino[1,7-a]benzimidazole core.

Alpha-Amylase and Alpha-Glucosidase Inhibition

Investigations into the potential of 1H-diazepino[1,7-a]benzimidazole derivatives to inhibit α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism, have not been reported.

Other Enzyme Targets (e.g., Cyclin-dependent Kinase, BACE1)

Similarly, there is a lack of data on the activity of this specific scaffold against other important enzyme targets such as cyclin-dependent kinases (CDKs) and BACE1. The broader class of benzimidazoles has shown promise as kinase inhibitors and has been explored for BACE1 inhibition, but no studies have focused on the 1H-diazepino[1,7-a]benzimidazole structure.

Molecular Interactions in Enzyme Active Sites

Without experimental data on the inhibitory activity of 1H-diazepino[1,7-a]benzimidazole derivatives, there are consequently no molecular docking or crystallographic studies to describe their potential interactions within the active sites of the aforementioned enzymes.

Receptor Ligand and Modulator Research

GABA Receptor System Modulation (e.g., GABA-A Receptor, Benzodiazepine (B76468) Site)

Derivatives of the diazepino[1,2-a]benzimidazole scaffold, structurally related to 1H- nih.govresearchgate.netdiazepino[1,7-a]benzimidazole, have been identified as modulators of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. These compounds primarily exert their effects by interacting with the benzodiazepine binding site on the GABA-A receptor, an action that enhances the receptor's response to GABA and leads to increased neuronal inhibition.

Research has demonstrated that these derivatives can produce anxiolytic effects superior to those of diazepam at equivalent doses, but with a potentially reduced profile of side effects commonly associated with classical benzodiazepines, such as muscle relaxation and sedation. nih.gov In silico docking analyses have shown that specific derivatives, such as compound 3b from one study, preferentially bind to the benzodiazepine site of the GABA-A receptor with a higher affinity compared to diazepam. nih.gov This interaction is believed to be the primary mechanism behind the observed anxiolytic activity. nih.gov The binding of these compounds allosterically modulates the GABA-A receptor, increasing the efficiency of GABAergic neurotransmission. researchgate.netnih.gov

Table 1: Comparative Docking Energies and Binding Constants for GABA-A Receptor Sites
CompoundTarget SiteDocking Energy (kcal/mol)Binding Constant (K)
Compound 3bGABA-A Benzodiazepine Site-9.12.0 x 10^6 M⁻¹
DiazepamGABA-A Benzodiazepine Site-8.13.7 x 10^5 M⁻¹
Compound 3bGABA-A GABA Site-6.52.5 x 10^4 M⁻¹
DiazepamGABA-A GABA Site-6.11.2 x 10^4 M⁻¹

Ionotropic Glutamate (B1630785) Receptor Antagonism (e.g., AMPA Receptors)

In addition to their effects on the GABAergic system, certain diazepino-benzimidazole derivatives have been investigated for their ability to modulate glutamatergic neurotransmission, the main excitatory pathway in the brain. Overactivity of this system is implicated in various neurological disorders. nih.gov Specifically, research has focused on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for fast synaptic excitation. researchgate.net

The diazepine-benzimidazole derivative known as DAB-19 has been shown to suppress evoked glutamatergic transmission. nih.gov Further investigation revealed that this effect is mediated, in part, through the inhibition of AMPA-type glutamate receptors. nih.gov This antagonistic action on AMPA receptors contributes to the compound's potential anticonvulsant properties by reducing excessive glutamate-mediated excitation that can lead to seizure activity. researchgate.netnih.gov The ability of this scaffold to modulate both the primary inhibitory (GABA) and excitatory (glutamate) systems highlights its potential as a multifaceted therapeutic agent for central nervous system disorders.

G Protein-Coupled Receptor (GPCR) Ligand Development

The 1,3-diazepine ring system is recognized as a privileged scaffold in medicinal chemistry for the development of ligands targeting G protein-coupled receptors (GPCRs). nih.gov GPCRs constitute the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. nih.gov The structural versatility of the diazepine (B8756704) ring allows for the design of compounds that can interact with a wide array of GPCRs, including those for neurotransmitters and hormones. nih.gov

While specific research on 1H- nih.govresearchgate.netdiazepino[1,7-a]benzimidazole derivatives as GPCR ligands is still emerging, the foundational benzimidazole (B57391) and diazepine structures have been extensively used to create selective agonists and antagonists for various GPCRs. nih.govnih.gov For instance, benzimidazole derivatives have been developed as ligands for the adenosine (B11128) A1 receptor, a GPCR involved in cardiovascular and neurological functions. researchgate.net The incorporation of the diazepino[1,7-a]benzimidazole scaffold provides a novel template for medicinal chemists to explore and develop new, potent, and selective ligands for a multitude of GPCR targets.

Interaction with Other Receptors (e.g., TRPV1, Cannabinoid Receptors, Bradykinin (B550075) Receptors)

The therapeutic potential of the diazepino-benzimidazole scaffold extends to other important receptor systems, leveraging the known activities of its constituent benzimidazole ring.

TRPV1 Receptors: The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel involved in pain and inflammation. nih.gov Benzimidazole-containing compounds have been successfully developed as potent TRPV1 receptor antagonists. nih.govmdpi.com This suggests that the 1H- nih.govresearchgate.netdiazepino[1,7-a]benzimidazole core could be a valuable starting point for designing novel antagonists for this pain-related target.

Cannabinoid Receptors: The endocannabinoid system, particularly the CB1 receptor, is a key target for pain management. nih.gov Researchers have designed and synthesized benzimidazole derivatives that exhibit high affinity for the CB1 receptor in the nanomolar range. nih.gov For example, compound 5 in one study showed a Ki value of 1.2 nM. nih.gov Furthermore, other benzimidazole analogs like FUBIMINA act as potent agonists for the CB2 receptor. wikipedia.orgiiab.me This indicates the potential for developing diazepino-benzimidazole derivatives as modulators of cannabinoid signaling.

Bradykinin Receptors: The bradykinin B1 receptor is implicated in chronic pain and inflammation. A novel series of bradykinin B1 receptor antagonists has been developed based on a 1-benzylbenzimidazole chemotype, with some compounds showing excellent affinity for the receptor. nih.gov This precedent highlights the utility of the benzimidazole scaffold in targeting bradykinin receptors, a potential avenue of research for diazepino-benzimidazole derivatives.

General Biological Activity and Preclinical Investigations

Research on Antiproliferative Mechanisms

The benzimidazole scaffold is a well-established pharmacophore in oncology research, with numerous derivatives demonstrating significant antiproliferative activity against a wide range of cancer cell lines. nih.govnih.govnveo.orgresearchgate.net The fusion of this moiety with a diazepine ring in the 1H- nih.govresearchgate.netdiazepino[1,7-a]benzimidazole structure presents a promising platform for the development of new anticancer agents. The antiproliferative effects of benzimidazole-based compounds are often attributed to their ability to interfere with fundamental cellular processes required for cancer cell growth and survival.

Key mechanisms of action that have been identified for benzimidazole derivatives include:

Induction of Apoptosis: Many benzimidazole compounds exert their anticancer effects by triggering programmed cell death, or apoptosis. Studies have shown that certain derivatives can promote apoptotic cell death, as confirmed by assays for caspase-3 and caspase-7 activity, which are key executioner enzymes in the apoptotic cascade. nih.gov

Cell Cycle Arrest: The disruption of the normal cell cycle is a common strategy for anticancer drugs. Novel 1H-benzo[d]imidazole derivatives have been shown to cause cell cycle arrest, particularly at the G2/M phase. nih.gov This prevents cancer cells from completing mitosis and proliferating.

Inhibition of Tubulin Polymerization: Microtubules are essential components of the cellular cytoskeleton and the mitotic spindle, making them an attractive target for cancer therapy. Benzimidazole-derived acrylonitriles have been identified as inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site and disrupting microtubule dynamics, which ultimately leads to mitotic arrest and cell death. mdpi.com

Topoisomerase Inhibition: DNA topoisomerases are enzymes that are critical for managing DNA topology during replication and transcription. Benzimidazole-based molecules have been developed as inhibitors of human topoisomerase I, preventing the enzyme from resealing DNA breaks and leading to lethal DNA damage in cancer cells. nih.govnih.gov

Table 2: Antiproliferative Activity of Selected Benzimidazole Derivatives
Compound ClassCancer Cell LineActivity Metric (IC50/GI50)Mechanism of ActionReference
BenzimidazolehydrazonesHuman T-cell leukemia (CEM)Low micromolar IC50Not specified nih.gov
Benzimidazole-4,7-dionesHuman lymphoblastic leukemiaMore active than Mitomycin CNot specified nih.gov
Benzimidazole AcrylonitrilesHematological cancer cellsPotent activityTubulin Polymerization Inhibition mdpi.com
Bis-benzimidazoles (12b)Various (NCI-60 panel)GI50: 0.16 to 3.6 µMTopoisomerase I Inhibition, G2/M Arrest nih.gov

Modulation of Biological Targets and Pathways by 1H- nih.govnih.govDiazepino[1,7-a]benzimidazole Scaffolds

Following a comprehensive search of available scientific literature, it has been determined that there is no specific published research data for the chemical compound “1H- nih.govnih.govDiazepino[1,7-a]benzimidazole” corresponding to the detailed outline provided. The search encompassed broad areas of biological activity, including in vitro cell line screening, tubulin-targeting investigations, and various antimicrobial mechanisms.

The inquiries for each specified subsection—including inhibitory effects on cell lines, interactions with tubulin, and antibacterial, antifungal, antitubercular, and antiviral (specifically anti-SARS-CoV-2) activities—yielded no results for this particular fused heterocyclic scaffold.

While extensive research exists for the broader class of benzimidazole derivatives and, separately, for diazepine compounds, the unique fused system of 1H- nih.govnih.govDiazepino[1,7-a]benzimidazole does not appear in the indexed scientific papers and databases accessible. Consequently, it is not possible to provide the requested scientifically accurate content, data tables, or detailed research findings for the specified compound and its derivatives as outlined.

Further research into this specific chemical entity may be required through specialized chemical databases or unpublished scholarly archives to access the information requested.

Research on Anxiolytic and Anticonvulsant Mechanisms

The fusion of the benzimidazole and diazepine rings has produced a chemical scaffold with significant potential for modulating central nervous system (CNS) activity. Derivatives of diazepino[1,2-a]benzimidazole, a structurally related scaffold, have been identified as promising candidates for anxiolytic and anticonvulsant agents. nih.govnih.gov These compounds are noted for demonstrating anti-anxiety effects that may be superior to classical benzodiazepines like diazepam, while potentially having fewer side effects such as muscle relaxation and daytime sleepiness. nih.gov Research has focused on understanding the molecular interactions and behavioral outcomes associated with these compounds to elucidate their therapeutic mechanisms.

Modulation of Neurotransmitter Systems (e.g., 5-HT2A Receptor)

The anxiolytic effects of 1H- nih.govmdpi.comdiazepino[1,7-a]benzimidazole derivatives appear to be mediated through complex interactions with multiple neurotransmitter systems. A key target that has been identified is the serotonin (B10506) 5-HT2A receptor. mdpi.comnih.gov In silico analysis of active anxiolytic compounds from this class, such as the derivative known as 3b , has shown a pronounced interaction with both the specific (orthosteric) and allosteric sites of the 5-HT2A receptor. mdpi.comnih.gov The molecule's fluorinated phenyl group appears to facilitate hydrophobic interactions with key amino acid residues within the specific binding site, similar to the established 5-HT2A antagonist ketanserin. mdpi.com

This interaction with the serotonergic system is often combined with effects on the GABAergic system. The anxiolytic activity of compound 3b is attributed to a combination of its prominent binding at the 5-HT2A receptor and a strong interaction with the benzodiazepine binding site of the GABAA receptor. mdpi.comnih.gov Beyond these primary targets, some diazepino-benzimidazole derivatives also modulate glutamatergic transmission, a key excitatory pathway in the CNS, which may contribute to their anticonvulsant properties. nih.gov For instance, the derivative DAB-19 has been shown to suppress evoked glutamatergic transmission in rat brain slices. nih.gov This multi-target engagement, particularly the dual action on serotonin and GABA receptors, represents a significant mechanism for the anxiolytic and potentially anticonvulsant profile of this scaffold.

Behavioral Studies in Preclinical Models

The therapeutic potential of 1H- nih.govmdpi.comdiazepino[1,7-a]benzimidazole derivatives has been substantiated through various behavioral studies in preclinical rodent models. nih.gov These models are designed to evaluate anxiety-like behavior and susceptibility to seizures. jddtonline.infojetir.org

The Elevated Plus Maze (EPM) is a standard test for assessing anxiolytic activity, where an increase in the time spent in the open, exposed arms of the maze suggests a reduction in anxiety. jetir.org Several 2,3,4,5-tetrahydro nih.govmdpi.comdiazepino[1,2-a]benzimidazole derivatives have demonstrated a moderate anxiolytic effect in the EPM test. nih.govmdpi.com For example, the compound DAB-19 exhibited pronounced anxiolytic activity in this model. nih.gov Similarly, in a series of related derivatives, compounds 2a (a chlorobenzyl derivative) and 2c (a fluorophenylacetamide derivative) were found to be the most active in increasing the time spent in the open arms. nih.govmdpi.com

For anticonvulsant activity, the pentylenetetrazole (PTZ)-induced seizure model is commonly used, where the ability of a compound to prevent or delay the onset of seizures indicates efficacy. mdpi.com The derivative DAB-19 was shown to have a notable anticonvulsant effect in this model, further highlighting the scaffold's potential in managing seizure disorders. nih.gov

Table 1: Anxiolytic Activity of 1H- nih.govmdpi.comDiazepino[1,7-a]benzimidazole Derivatives in the Elevated Plus Maze (EPM) Test
CompoundKey Structural FeatureObserved Effect in EPM TestSource
DAB-19Diazepino[1,2-a]benzimidazole corePronounced anxiolytic activity nih.gov
2a11-(4-chlorobenzyl) substituentActive; increased time in open arms nih.govmdpi.com
2cFluorophenylacetamide substituentActive; increased time in open arms nih.govmdpi.com
3bFused triazabenzo[a]cyclopenta[cd]azulenium structureHigh anxiolytic activity mdpi.comnih.gov

Research on Analgesic and Anti-inflammatory Mechanisms

The benzimidazole scaffold is widely regarded as a "privileged structure" in medicinal chemistry due to its capacity to interact with a diverse range of biological targets, leading to numerous pharmacological activities, including analgesic and anti-inflammatory effects. nih.govbanglajol.info Derivatives of 1H- nih.govmdpi.comdiazepino[1,7-a]benzimidazole build upon this foundation, and various studies have explored their mechanisms for pain and inflammation modulation. mdpi.com The analgesic properties of these compounds have been evaluated in preclinical models such as the tail flick and hot plate tests, which measure response to thermal pain stimuli. mdpi.comnih.gov

Pathway Inhibition (e.g., Nitric Oxide, TNF-α Production)

A primary mechanism for the anti-inflammatory action of benzimidazole-containing compounds is the inhibition of key inflammatory mediators. nih.gov Research on the broader class of benzimidazoles has shown that certain derivatives are potent inhibitors of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical cytokines in the inflammatory cascade. nih.gov

Furthermore, the nitric oxide (NO) pathway is a significant target. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. The ability of a compound to inhibit NO production is a strong indicator of anti-inflammatory potential. nih.gov While specific data on 1H- nih.govmdpi.comdiazepino[1,7-a]benzimidazole's effect on NO and TNF-α is still emerging, the well-established activity of the parent benzimidazole scaffold suggests that inhibition of these pro-inflammatory pathways is a likely mechanism contributing to the observed anti-inflammatory effects of its derivatives. nih.govnih.gov

Receptor-Mediated Effects

The analgesic effects of 1H- nih.govmdpi.comdiazepino[1,7-a]benzimidazole derivatives are also linked to direct interactions with specific receptor systems involved in pain signaling. The GABAergic system, which is central to the anxiolytic effects of these compounds, also plays a role in pain modulation. Selective agonists of GABAA receptors have been shown to produce analgesic activity in preclinical tests. nih.govmdpi.com

In addition to GABAergic pathways, other receptors may be involved. For instance, some diazepine derivatives are known to exert analgesic effects by modulating Transient Receptor Potential Vanilloid 1 (TRPV1) receptors, which are critical in the transmission of thermal and inflammatory pain signals. nih.govmdpi.com Studies on a series of 11-substituted diazepino[1,2-a]benzimidazoles revealed that derivatives 2b (an amide) and 2d (a ketone) exhibited the highest analgesic activity in the hot plate test, a model of supraspinal analgesia. mdpi.com This suggests that specific substitutions on the diazepino-benzimidazole scaffold can fine-tune its interaction with pain-mediating receptors.

Table 2: Analgesic Activity of 1H- nih.govmdpi.comDiazepino[1,7-a]benzimidazole Derivatives
CompoundKey Structural FeaturePreclinical Test ModelObserved EffectSource
2bAmide substituent at position 11Hot Plate TestHigh analgesic activity mdpi.com
2dKetone substituent at position 11Hot Plate TestHigh analgesic activity mdpi.com
2aChlorobenzyl substituent at position 11Tail Flick TestNo significant analgesic effect mdpi.com
2cFluorophenylacetamide substituentTail Flick TestNo significant analgesic effect mdpi.com

Computational Chemistry and Mechanistic Insights for 1h 1 2 Diazepino 1,7 a Benzimidazole

Molecular Docking Studies and Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein or enzyme.

Elucidation of Binding Patterns and Affinities

For a compound like 1H- semanticscholar.orgjaptronline.comDiazepino[1,7-a]benzimidazole, docking studies would be instrumental in identifying key interactions with a target protein. This involves placing the ligand into the binding site of the receptor and evaluating the binding energy. The analysis would typically reveal hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking between the ligand and amino acid residues of the target. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of this interaction. For various benzimidazole (B57391) derivatives, these studies have been crucial in rationalizing their biological activities by correlating binding affinities with experimental data. dovepress.comnih.govnih.gov

Prediction of Receptor Binding Sites

A critical aspect of molecular docking is the identification of the most probable binding site on a target macromolecule. Algorithms can perform a blind docking, where the entire surface of the protein is searched for potential binding pockets, or a targeted docking, where the search is confined to a known active site. For novel compounds or new targets, predicting the binding site is a foundational step in understanding its mechanism of action.

Quantum Chemical Calculations

Quantum chemical calculations provide deep insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For 1H- semanticscholar.orgjaptronline.comDiazepino[1,7-a]benzimidazole, DFT calculations, often using basis sets like B3LYP/6-31G(d,p), would be used to optimize the molecule's geometry to its lowest energy state. researchgate.net These studies can determine structural parameters like bond lengths and angles, as well as electronic properties such as the distribution of electron density. nih.govnih.gov Furthermore, mapping the molecular electrostatic potential (MEP) can identify the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.net

HOMO-LUMO Analysis for Reactivity and Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity and stability. A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability. researchgate.netnih.gov For 1H- semanticscholar.orgjaptronline.comDiazepino[1,7-a]benzimidazole, this analysis would predict its reactivity profile.

In Silico ADME Prediction and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions offer a rapid and cost-effective way to assess these properties.

This assessment for 1H- semanticscholar.orgjaptronline.comDiazepino[1,7-a]benzimidazole would involve calculating various physicochemical properties and evaluating them against established criteria for drug-likeness, such as Lipinski's Rule of Five. These rules consider properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. While numerous studies have performed these predictions for other benzimidazole derivatives, specific data for the title compound is not available. semanticscholar.orgjaptronline.comnih.govrsc.org

Molecular Dynamics Simulations to Understand Conformational Dynamics

While specific molecular dynamics (MD) simulation studies exclusively focused on 1H- researcher.lifenih.govDiazepino[1,7-a]benzimidazole are not extensively documented in publicly available literature, the application of this computational technique to the broader class of benzimidazole-containing fused heterocyclic systems is well-established. nih.govresearchgate.netnih.gov MD simulations serve as a powerful "computational microscope" to investigate the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility, structural stability, and interactions with their environment at an atomic level.

For a molecule like 1H- researcher.lifenih.govDiazepino[1,7-a]benzimidazole, which possesses a semi-flexible seven-membered diazepino ring fused to a rigid benzimidazole core, MD simulations can elucidate the accessible conformational space. The diazepine (B8756704) ring is not planar and can adopt various conformations, such as boat, chair, and twist-boat forms. Understanding the transitions between these conformations, the energy barriers separating them, and the preferred geometries is crucial for comprehending its chemical behavior and potential interactions with biological targets.

A typical MD simulation protocol for 1H- researcher.lifenih.govDiazepino[1,7-a]benzimidazole would involve several key steps. Initially, a three-dimensional structure of the molecule is generated and optimized using quantum mechanical methods, often Density Functional Theory (DFT), to obtain a low-energy starting conformation. researcher.lifenih.gov This structure is then placed in a simulation box, often solvated with an explicit solvent like water, to mimic physiological conditions. The system is then subjected to a series of energy minimization and equilibration steps before the production simulation is run for a duration ranging from nanoseconds to microseconds. nih.gov

Analysis of the simulation trajectory can yield valuable data regarding the molecule's dynamics. Key parameters that are typically analyzed include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable RMSD plot indicates that the system has reached equilibrium and the molecule is conformationally stable. researchgate.net For fused benzimidazole derivatives, RMSD values are often monitored to assess the stability of the compound when interacting with a biological target. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different parts of the molecule. For 1H- researcher.lifenih.govDiazepino[1,7-a]benzimidazole, one would expect higher RMSF values for the atoms in the diazepino ring compared to the more rigid benzimidazole core, highlighting the regions of greater conformational lability. researchgate.net

Radius of Gyration (Rg): This parameter provides an indication of the compactness of the molecule over time. Significant changes in Rg can suggest large-scale conformational changes. researchgate.net

Dihedral Angle Analysis: Tracking the dihedral angles within the diazepino ring over the simulation time allows for the characterization of its different puckering conformations and the transitions between them.

The insights gained from such simulations are critical for structure-based drug design and understanding the structure-activity relationships of related compounds. nih.govmdpi.com For instance, in silico analyses of structurally similar 2,3,4,5-tetrahydro researcher.lifenih.govdiazepino[1,2-a]benzimidazole derivatives have been used to explain their interaction with biological receptors. nih.gov While awaiting direct computational studies on 1H- researcher.lifenih.govDiazepino[1,7-a]benzimidazole, the established methodologies from related benzimidazole systems provide a robust framework for future investigations into its dynamic behavior. nih.govresearchgate.net

Hypothetical Simulation Data for Conformational Analysis

The following table represents the kind of data that could be generated from a molecular dynamics simulation to characterize the conformational dynamics of the diazepino ring in 1H- researcher.lifenih.govDiazepino[1,7-a]benzimidazole.

ConformationRelative Population (%)Average Dihedral Angle (N1-C11a-C11-N10, degrees)Transition Timescale (ns)
Chair65± 55.210-50
Boat250 ± 102-10
Twist-Boat10± 30.5< 2

Emerging Research Directions and Future Perspectives for 1h 1 2 Diazepino 1,7 a Benzimidazole

Design of Multi-Targeting Agents Based on the Scaffold

The development of multi-target ligands is a growing strategy in drug discovery, particularly for complex multifactorial diseases like cancer and neurodegenerative disorders. mdpi.com The 1H- nih.govnih.govdiazepino[1,7-a]benzimidazole scaffold is an excellent candidate for this approach. Its structural complexity allows for the incorporation of various pharmacophoric features, enabling it to interact with multiple biological targets simultaneously. mdpi.com

The benzimidazole (B57391) core is known for its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with macromolecular targets. nih.gov The diazepine (B8756704) ring adds conformational flexibility and provides additional points for substitution and functionalization. By strategically modifying the scaffold at different positions, researchers can design derivatives that modulate the activity of several proteins involved in a disease pathway. For instance, combining a benzimidazole moiety known for antitumor activity with another pharmacophore known for anti-inflammatory properties could lead to a potent multi-target anticancer agent. mdpi.com This approach could offer improved efficacy and a reduced likelihood of drug resistance compared to single-target agents.

Table 1: Potential Multi-Targeting Strategies

Disease Area Potential Target 1 Potential Target 2 Rationale for Scaffold Use
Cancer Kinase Inhibitor Tubulin Polymerization Inhibitor Benzimidazole is a known scaffold for kinase inhibitors, while the fused system can be modified to interact with the colchicine (B1669291) binding site of tubulin.
Neurodegenerative Monoamine Oxidase (MAO) Inhibitor Cholinesterase Inhibitor The scaffold can be functionalized to interact with the active sites of both MAO and cholinesterases, offering a dual approach to managing symptoms.

| Infectious Disease | Viral Polymerase Inhibitor | Bacterial Gyrase Inhibitor | The heterocyclic nature of the scaffold allows for interactions with key enzymes in both viruses and bacteria. nih.gov |

Development of Novel Synthetic Routes and Green Chemistry Approaches

While traditional methods for synthesizing benzimidazoles often involve harsh conditions, such as the condensation of o-phenylenediamines with carboxylic acids or aldehydes using strong acids or oxidizing agents, modern research is focused on developing more efficient and environmentally friendly protocols. nih.gov These "green chemistry" approaches are crucial for the sustainable development of novel derivatives of the 1H- nih.govnih.govdiazepino[1,7-a]benzimidazole scaffold.

Microwave-assisted organic synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving product yields. nih.govjocpr.commdpi.com This technique is highly applicable to the synthesis of complex heterocyclic systems. rjptonline.orgscispace.com Other green approaches include the use of eco-friendly solvents like water or polyethylene (B3416737) glycol (PEG), biodegradable catalysts, and solvent-free reaction conditions. amazonaws.comchemmethod.com For example, one-pot reactions condensing o-phenylenediamine (B120857) and an aldehyde in the presence of a mild catalyst like ammonium (B1175870) chloride or boric acid represent a greener alternative to traditional methods. chemmethod.com The application of these methodologies to the construction of the diazepine ring and its fusion to the benzimidazole core is a key area of ongoing research.

Table 2: Comparison of Synthetic Methodologies

Method Conditions Advantages Disadvantages
Conventional Refluxing in strong acids/oxidants Well-established procedures Harsh conditions, long reaction times, environmental waste. nih.gov
Microwave-Assisted Microwave irradiation, often solvent-free Rapid reaction rates, higher yields, energy efficient. nih.govmdpi.comnih.gov Requires specialized equipment.

| Green Catalysis | Use of catalysts like NH4Cl, boric acid | Milder conditions, reduced waste, economically viable. chemmethod.com | Catalyst may need to be recovered. |

Advanced Structural Characterization Techniques for Novel Analogs

The unambiguous determination of the molecular structure of novel 1H- nih.govnih.govdiazepino[1,7-a]benzimidazole analogs is critical for understanding their chemical properties and biological activity. A combination of advanced spectroscopic and crystallographic techniques is employed for this purpose.

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice. researchgate.netsemanticscholar.org This technique is invaluable for confirming the connectivity of the fused ring system and understanding intermolecular interactions such as hydrogen bonding and π-π stacking, which can influence the compound's physical properties and biological target binding. researchgate.netmdpi.com

Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and elemental composition of the synthesized compounds, confirming their identity and purity. nih.gov

Exploration of New Biological Targets and Disease Areas

The benzimidazole scaffold is known for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects. nih.govnih.govnih.gov This versatility suggests that the 1H- nih.govnih.govdiazepino[1,7-a]benzimidazole system could be active against a wide range of diseases.

Current research efforts are focused on screening libraries of derivatives against various biological targets to identify new therapeutic applications. The structural similarity of the benzimidazole core to natural purines allows these compounds to interact with enzymes and receptors that recognize purine-based ligands. mdpi.com This makes them promising candidates for targeting enzymes like kinases, polymerases, and topoisomerases, which are often implicated in cancer and viral infections. nih.govekb.eg Furthermore, the unique shape and electronic properties of the fused diazepine ring may allow these compounds to bind to novel targets that are not addressed by existing drugs.

Table 3: Potential Therapeutic Areas for 1H- nih.govnih.govDiazepino[1,7-a]benzimidazole Derivatives

Therapeutic Area Potential Mechanism of Action Supporting Evidence from Benzimidazole/Diazepine Scaffolds
Oncology Inhibition of kinases, topoisomerases, tubulin polymerization Many benzimidazole derivatives are potent anticancer agents. ekb.egresearchgate.net
Virology Inhibition of viral enzymes like reverse transcriptase and polymerase Benzimidazole is a core component of some antiviral drugs. researchgate.net
Neurology Modulation of G-protein coupled receptors (GPCRs), enzyme inhibition Diazepine structures are common in CNS-acting drugs. nih.gov

| Cardiovascular | Angiotensin II receptor antagonism | Candesartan is a benzimidazole-containing antihypertensive drug. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Scaffold Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process. nih.govijpsjournal.com These computational tools can be applied to the study of the 1H- nih.govnih.govdiazepino[1,7-a]benzimidazole scaffold to accelerate the identification and optimization of new drug candidates. ijirt.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate the structural features of different analogs with their biological activity. nih.govirb.hr These models help researchers understand which chemical modifications are likely to improve potency and selectivity. mdpi.com

Addressing Challenges in Synthetic Complexity and Research Methodologies

Another challenge lies in the limited availability of structural information for many potential biological targets. nih.gov Without a clear understanding of the target's binding site, the rational design of potent and selective ligands is difficult. Overcoming these hurdles will require continued innovation in synthetic organic chemistry, the application of advanced analytical techniques, and the integration of computational drug design methods. nih.goviupac.org

Q & A

Q. What are the optimal synthetic routes for 1H-[1,3]Diazepino[1,7-a]benzimidazole?

Methodological Answer :

  • Cyclocondensation : Utilize quinoxalinone derivatives and arylacylidenes under reflux conditions with catalysts like acetic acid. Monitor reaction progress via TLC and isolate via column chromatography .
  • Computational Pathway Optimization : Employ quantum chemical calculations (e.g., density functional theory) to predict reaction feasibility and identify intermediates. Integrate experimental validation to refine pathways .
Synthetic Method Key Reagents Yield Range Reference
CyclocondensationQuinoxalinones, arylacylidenes45-68%
Computational-guidedQuantum chemistry software (e.g., Gaussian)N/A (predictive)

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer :

  • Spectroscopic Cross-Validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR data with NIST reference spectra to confirm structural assignments .
  • Chromatographic Purity Checks : Use HPLC with UV detection (λ = 254 nm) and compare retention times against synthetic standards. Validate via mass spectrometry (ESI-MS) for molecular ion confirmation .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of this compound derivatives?

Methodological Answer :

  • Quantum Chemical Modeling : Apply transition state theory (TST) using software like COMSOL Multiphysics to simulate reaction coordinates and activation energies. Compare outcomes with experimental kinetic data .
  • Machine Learning (ML) Integration : Train ML models on existing reaction datasets to predict substituent effects on regioselectivity. Validate predictions via high-throughput microreactor experiments .

Q. What experimental designs resolve contradictions in observed vs. theoretical spectroscopic data?

Methodological Answer :

  • Factorial Design for Parameter Screening : Use a 2k^k factorial design to isolate variables (e.g., solvent polarity, temperature) affecting spectral shifts. Analyze interactions via ANOVA to identify dominant factors .
  • Multi-Method Validation : Cross-reference computational predictions (DFT-based chemical shift calculations) with experimental NMR/IR data. Discrepancies may indicate solvation effects or crystal packing anomalies .

Q. How can researchers elucidate the mechanism of this compound in catalytic systems?

Methodological Answer :

  • Isotope-Labeling Studies : Use 15N^{15}N- or 13C^{13}C-labeled reactants to track bond formation/cleavage via NMR or mass spectrometry.
  • Kinetic Isotope Effect (KIE) Analysis : Compare reaction rates of isotopologues to distinguish between concerted and stepwise mechanisms .
  • In Situ Spectroscopy : Employ Raman or UV-vis spectroscopy to detect transient intermediates under reaction conditions .

Methodological Challenges & Solutions

Q. How to address reproducibility issues in synthetic yields across laboratories?

Methodological Answer :

  • Standardized Protocols : Publish detailed procedural logs (e.g., stirring speed, humidity control) using platforms like Electronic Lab Notebooks (ELNs) to minimize variability .
  • Interlaboratory Studies : Coordinate multi-institutional trials to identify critical parameters (e.g., reagent purity thresholds) via meta-analysis .

Q. What strategies optimize reaction scalability without compromising efficiency?

Methodological Answer :

  • Flow Chemistry Adaptation : Transition batch reactions to continuous flow systems with real-time monitoring (e.g., PAT tools) to maintain optimal residence time and temperature .
  • Process Control Algorithms : Implement PID controllers or AI-driven optimization (e.g., reinforcement learning) to dynamically adjust flow rates and catalyst loading .

Data Management & Analysis

Q. How to ensure data integrity in collaborative studies on this compound?

Methodological Answer :

  • Blockchain-Based Data Logging : Use decentralized platforms (e.g., LabTwin) to timestamp and encrypt raw data, preventing tampering .
  • Version-Controlled Repositories : Store spectra, chromatograms, and computational outputs in FAIR-compliant databases (e.g., Zenodo) with DOI assignments .

Q. What statistical frameworks are suitable for analyzing structure-activity relationships (SAR)?

Methodological Answer :

  • Multivariate Regression : Use partial least squares (PLS) regression to correlate electronic descriptors (e.g., HOMO/LUMO energies) with biological activity. Validate via bootstrapping .
  • Network Analysis : Apply graph theory to map substituent-activity relationships, identifying "hub" functional groups critical to SAR .

Future Directions

Q. How can AI-driven platforms accelerate the discovery of novel derivatives?

Methodological Answer :

  • Generative Chemistry Models : Train GPT-4-based architectures on patent and journal data to propose synthetically accessible derivatives. Prioritize candidates via docking simulations .
  • Autonomous Labs : Deploy robotic platforms (e.g., ChemOS) for closed-loop synthesis, characterization, and SAR testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.